An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-2-methylpropyl Propionate
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-2-methylpropyl Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-chloro-2-methylpropyl propionate. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported information with theoretically computed values and established principles of organic chemistry to offer a detailed profile of the compound. This guide is intended to support research, development, and quality control activities involving this molecule.
Chemical Identity and Structure
1-Chloro-2-methylpropyl propionate is an ester characterized by a propionate group attached to a chlorinated, branched alkyl chain. Its chemical identity is established by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | (1-chloro-2-methylpropyl) propanoate | --INVALID-LINK-- |
| CAS Number | 58304-65-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 164.63 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CCC(=O)OC(C(C)C)Cl | --INVALID-LINK-- |
| InChI Key | IMIXSAYOLYBZBI-UHFFFAOYSA-N | --INVALID-LINK-- |
Physical Properties
| Property | Value | Notes | Source |
| Physical Form | Liquid | Based on supplier information. | --INVALID-LINK-- |
| Boiling Point | Not available | --- | --- |
| Melting Point | Not available | --- | --- |
| Density | Not available | --- | --- |
| XLogP3 | 2.7 | A computed measure of lipophilicity. | --INVALID-LINK-- |
| Topological Polar Surface Area | 26.3 Ų | --- | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --- | --INVALID-LINK-- |
| Hydrogen Bond Donors | 0 | --- | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --- | --INVALID-LINK-- |
Chemical Properties and Reactivity
As an ester, 1-chloro-2-methylpropyl propionate is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and 1-chloro-2-methyl-2-propanol. The presence of a chlorine atom on the alkyl chain introduces a site for nucleophilic substitution reactions. The reactivity of the C-Cl bond will be influenced by the steric hindrance from the adjacent isopropyl group.
Experimental Protocols
Proposed Synthesis: Esterification of 1-Chloro-2-methyl-2-propanol with Propionyl Chloride
This protocol describes a plausible and efficient method for the synthesis of 1-chloro-2-methylpropyl propionate based on the reaction of an alcohol with an acyl chloride.[1]
Materials:
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1-Chloro-2-methyl-2-propanol
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Propionyl chloride
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Pyridine (or another non-nucleophilic base)
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Anhydrous diethyl ether (or other suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-methyl-2-propanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 1-chloro-2-methylpropyl propionate by vacuum distillation or column chromatography on silica gel.
Caption: Proposed synthesis workflow for 1-chloro-2-methylpropyl propionate.
Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of 1-chloro-2-methylpropyl propionate, which can be adapted and validated for specific analytical needs.[2]
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
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A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Sample Preparation:
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Prepare a stock solution of 1-chloro-2-methylpropyl propionate of known concentration in a suitable solvent (e.g., hexane or ethyl acetate).
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Create a series of calibration standards by serial dilution of the stock solution.
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For unknown samples, dissolve a known weight or volume in the chosen solvent.
GC-MS Parameters (suggested starting point):
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 20:1 split ratio)
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Injection Volume: 1 µL
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes
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Ramp: 10 °C/min to 250 °C
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Hold at 250 °C for 5 minutes
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Energy: 70 eV
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Scan Range: m/z 40-300
Data Analysis:
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Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a pure standard.
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Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Predicted Spectroscopic Data
While experimental spectra for 1-chloro-2-methylpropyl propionate are not available, the following are predictions based on its structure and the known spectra of related compounds.
¹H NMR Spectroscopy (predicted)
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δ 0.9-1.1 (d, 6H): Two methyl groups of the isopropyl moiety, split by the adjacent CH proton.
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δ 1.1-1.3 (t, 3H): Methyl group of the propionate moiety, split by the adjacent CH₂ group.
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δ 2.1-2.3 (m, 1H): CH proton of the isopropyl group, split by the adjacent methyl groups and the CH-Cl proton.
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δ 2.3-2.5 (q, 2H): CH₂ group of the propionate moiety, split by the adjacent methyl group.
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δ 5.8-6.0 (d, 1H): CH proton attached to the chlorine and oxygen atoms, split by the adjacent CH proton of the isopropyl group.
¹³C NMR Spectroscopy (predicted)
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δ ~10: Methyl carbon of the propionate group.
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δ ~18-20: Methyl carbons of the isopropyl group.
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δ ~28: Methylene carbon of the propionate group.
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δ ~35: Methine carbon of the isopropyl group.
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δ ~75-80: Methine carbon attached to the chlorine and oxygen atoms.
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δ ~173: Carbonyl carbon of the ester group.
Infrared (IR) Spectroscopy (predicted)
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2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.
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1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.
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800-600 cm⁻¹: C-Cl stretching vibration.
Caption: Logical relationship of the properties of 1-chloro-2-methylpropyl propionate.
Safety Information
Detailed toxicology data for 1-chloro-2-methylpropyl propionate is not available. As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation, ingestion, and skin contact. For disposal, follow local regulations for halogenated organic waste.
Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted and proposed data have not been experimentally verified and should be used with appropriate scientific caution. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
